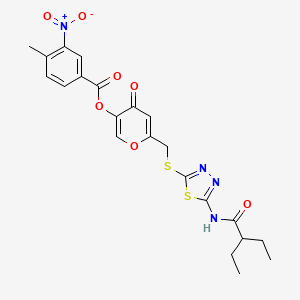![molecular formula C15H16N4O2 B2425909 6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955599-37-8](/img/structure/B2425909.png)
6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyridazine derivatives and has been studied for its various biological activities.
Aplicaciones Científicas De Investigación
Chemiluminescence and Electron-donating Effects
Research by Teranishi et al. (1999) on 2-methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones, which are structurally similar to the compound , demonstrated the impact of electron-donating substituents on the efficiency of neutral singlet excited-state formation in chemiluminescence emission. The study highlighted the role of electron-donating groups in enhancing light emission efficiency, providing insights into the design of compounds for improved luminescent properties (Teranishi, Hisamatsu, & Yamada, 1999).
Directed Regiospecificity in Cycloaddition Reactions
Jelen et al. (1991) investigated the regiospecificity of 1,3-dipolar cycloaddition reactions involving 2-diazopropane and 4- and 5-substituted pyridazin-3(2H)-ones, revealing the influence of substituent position on product formation. This research is relevant for understanding how structural variations affect the outcomes of cycloaddition reactions, potentially informing the synthesis of novel compounds (Jelen, Štimac, Stanovnik, & Tišler, 1991).
Synthesis of Heterocyclic Compounds
A study by Zolfigol et al. (2013) on the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst underlines the innovative approaches in the synthesis of heterocyclic compounds. Such methodologies are crucial for developing new drugs and materials with improved properties (Zolfigol, Tavasoli, Moosavi-Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antimicrobial activities .
Mode of Action
It’s worth noting that similar pyridazinone derivatives have been synthesized and tested for their antibacterial, antifungal, antimycobacterial, and cytotoxic activities .
Biochemical Pathways
Based on the antimicrobial activities of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death .
Result of Action
Similar compounds have been found to exhibit antimicrobial activities, suggesting that this compound may also have the potential to inhibit the growth of or kill microorganisms .
Propiedades
IUPAC Name |
6-(2-methoxyethyl)-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11-13-10-16-19(12-6-4-3-5-7-12)14(13)15(20)18(17-11)8-9-21-2/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTIUAIATUBOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2425826.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2425832.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide](/img/structure/B2425835.png)


![2-[6-(2-Methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2425839.png)



![N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2425844.png)
![(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2425847.png)
